molecular formula C9H15NO2 B12286745 8-Aminobicyclo[3.2.1]octane-3-carboxylic acid

8-Aminobicyclo[3.2.1]octane-3-carboxylic acid

Cat. No.: B12286745
M. Wt: 169.22 g/mol
InChI Key: DJEQLHGDLSGBEQ-UHFFFAOYSA-N
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Description

8-Aminobicyclo[3.2.1]octane-3-carboxylic acid is a bicyclic β-amino acid featuring a rigid [3.2.1] ring system with an amino group at the 8-position and a carboxylic acid at the 3-position. Its unique structure confers conformational rigidity, making it valuable in medicinal chemistry for targeting specific biological pathways, such as membrane transport systems and enzyme inhibition . The compound’s synthesis often involves stereoselective routes to preserve optical purity, as seen in derivatives like tert-butoxycarbonyl (Boc)-protected intermediates .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

8-aminobicyclo[3.2.1]octane-3-carboxylic acid

InChI

InChI=1S/C9H15NO2/c10-8-5-1-2-6(8)4-7(3-5)9(11)12/h5-8H,1-4,10H2,(H,11,12)

InChI Key

DJEQLHGDLSGBEQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1C2N)C(=O)O

Origin of Product

United States

Preparation Methods

Key Synthetic Strategies

Cyclization of Acyclic Precursors

Acyclic precursors containing pre-installed stereochemical information are cyclized to form the bicyclo[3.2.1]octane core.

Intramolecular Aldol Condensation

A β-keto ester derivative undergoes base-catalyzed intramolecular aldol condensation to form the bicyclic framework. For example, dihydroxylation of norbornene β-amino esters with OsO₄/N-methylmorpholine N-oxide (NMO) yields cis-diol intermediates, which are subsequently ring-opened and re-cyclized.

Reaction Conditions :

  • Catalyst : OsO₄ (0.1 eq), NMO (2 eq)
  • Solvent : Acetone/water (4:1)
  • Yield : 65–78%
Asymmetric 1,3-Dipolar Cycloaddition

Chiral Pd catalysts enable enantioselective cycloaddition of azomethine ylides with alkenes. This method avoids racemization and produces optically pure products.

Example :

  • Catalyst : (R)-BINAP-PdCl₂
  • Substrate : N-Benzyl azomethine ylide
  • Yield : 72%, ee : 94%

Hydrogenation and Functional Group Interconversion

Bridged cyclic intermediates are hydrogenated to introduce saturation and functional groups.

Benzyl Group Deprotection

A benzyl-protected precursor (e.g., [(3-endo)-8-benzyl-8-azabicyclo[3.2.1]oct-3-yl]methanol) undergoes catalytic hydrogenation with Pd(OH)₂/C to remove the benzyl group.

Conditions :

  • Pressure : 55 psi H₂
  • Solvent : Ethanol/6N HCl
  • Yield : 81% after Boc protection
Carboxylic Acid Formation

Hydrolysis of tert-butyl esters under acidic conditions (e.g., HCl in dioxane) yields the free carboxylic acid.

Conditions :

  • Reagent : 6N HCl
  • Temperature : 20°C
  • Yield : >90%

Organocatalyzed Domino Reactions

Organocatalysts enable one-pot Michael-aldol cascades to construct the bicyclic core with stereocontrol.

Proline-Catalyzed Enantioselective Synthesis

L-Proline catalyzes the reaction between β-keto esters and α,β-unsaturated aldehydes, forming the bicyclo[3.2.1]octane scaffold via enamine intermediates.

Example :

  • Catalyst : L-Proline (20 mol%)
  • Solvent : CHCl₃
  • Yield : 68%, ee : 88%

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Stereoselectivity
Intramolecular Aldol High yields, scalable Requires toxic OsO₄ 65–78% Moderate (dr 3:1)
Asymmetric Cycloaddition Excellent enantiocontrol Costly chiral catalysts 60–72% ee >90%
Hydrogenation Mild conditions, avoids racemization Multiple steps required 81% N/A
Organocatalysis One-pot synthesis, eco-friendly Limited substrate scope 50–68% ee 70–88%

Recent Advances in Stereochemical Control

Enzymatic Resolution

Lipase B from Candida antarctica (CAL-B) resolves racemic mixtures via selective ester hydrolysis, achieving >99% enantiomeric excess (ee).

Example :

  • Substrate : Racemic norbornene β-lactam
  • Enzyme : CAL-B (10 mg/mmol)
  • Solvent : Isopropyl ether
  • Result : 52% yield, ee >99%

Chiral Auxiliary Approaches

Evans oxazolidinones direct asymmetric cyclization, enabling precise control over the 3-amino and 3-carboxylic acid groups.

Conditions :

  • Auxiliary : (S)-4-Benzyloxazolidin-2-one
  • Base : LiHMDS
  • Yield : 70%, ee : 98%

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and minimal purification steps.

Continuous Flow Reactors

Flow chemistry reduces reaction times and improves safety for hazardous steps (e.g., hydrogenation).

Case Study :

  • Process : Hydrogenation of benzyl-protected intermediate
  • Throughput : 1 kg/day
  • Purity : 99% by HPLC

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 15–20 for organocatalyzed routes vs. 30–40 for traditional methods
  • E-Factor : 8–10 (lower is better)

Chemical Reactions Analysis

Deprotection Reactions

The amino group at the 8-position can undergo deprotection when protected by groups like tert-butoxycarbonyl (Boc). For example:

  • Boc Deprotection : Treatment with trifluoroacetic acid (TFA) or HCl in dioxane removes the Boc group, regenerating the free amine ( ).

Reaction TypeReagents/ConditionsProduct
Boc deprotectionTFA in DCM, 0–25°CFree amine

Acylation/Amidation of the Carboxylic Acid

The carboxylic acid at the 3-position participates in standard carboxylate reactions:

  • Esterification : Reacts with alcohols (e.g., methanol) under acid catalysis to form esters.

  • Amide Formation : Coupling with amines via activation by reagents like EDCl/HOBt or thionyl chloride (SOCl₂) to generate acyl chlorides ().

Reaction TypeReagents/ConditionsProduct
Amide synthesisEDCl/HOBt, DMF, RTAmide derivatives

Decarboxylation

Under thermal conditions (>150°C) or in the presence of acidic/basic catalysts, the carboxylic acid undergoes decarboxylation. This reaction proceeds via a concerted cyclic transition state , forming an enol intermediate that tautomerizes to a ketone ( ):

Carboxylic acidΔCO2+EnoltautomerismKetone\text{Carboxylic acid} \xrightarrow{\Delta} \text{CO}_2 + \text{Enol} \xrightarrow{\text{tautomerism}} \text{Ketone}

Key Factors :

  • Enhanced by electron-withdrawing groups (e.g., β-keto acids).

  • Stabilization of the transition state by the bicyclic framework.

Salt Formation

The compound forms stable salts with mineral acids (e.g., HCl), improving solubility for pharmacological applications:

  • Hydrochloride Salt Synthesis : Reaction with HCl in ethanol/water yields the hydrochloride salt ( ).

Reaction TypeReagents/ConditionsProduct
Salt formationHCl in EtOH/H₂OHydrochloride salt

Biological Interactions

The amino and carboxylic acid groups enable interactions with biological systems:

  • Transport Inhibition : Competes with natural amino acids for uptake via Na⁺-independent transporters (e.g., System L), showing higher affinity than bicycloheptane analogs ().

  • Enzyme Binding : The rigid bicyclic structure mimics transition states in enzymatic reactions, potentially inhibiting proteases or decarboxylases ( ).

Ring-Opening Reactions

Although the bicyclo[3.2.1]octane system is generally stable, strong nucleophiles or acidic conditions may induce ring-opening:

  • Acid-Catalyzed Cleavage : Concentrated H₂SO₄ or Lewis acids could disrupt the bicyclic structure, though specific examples require further study ( ).

Scientific Research Applications

Medicinal Chemistry

1.1 Antitumor Activity

Research has demonstrated that derivatives of 8-ABOC exhibit notable antitumor properties. A study compared the transport specificity of 3-aminobicyclo[3.2.1]octane-3-carboxylic acids with other amino acids in Ehrlich ascites tumor cells and rat hepatoma cell lines. The findings indicated that the additional methylene group enhances the compound's efficacy by improving selectivity and reducing isomeric contamination, making it a promising candidate for targeted cancer therapies .

1.2 Neuropharmacology

The structural similarity of 8-ABOC to known neurotransmitter systems has led to investigations into its potential as a neuropharmacological agent. It has been studied for its interactions with the central nervous system, particularly in developing drugs that target specific neurotransmitter receptors, which could lead to advancements in treating neurological disorders .

Organic Synthesis

2.1 Asymmetric Synthesis

8-ABOC serves as a chiral building block in asymmetric synthesis, particularly for constructing complex molecules with high enantioselectivity. Its rigid bicyclic structure allows for controlled stereochemistry in reactions, making it valuable in synthesizing biologically active compounds such as antibiotics and enzyme inhibitors .

2.2 Catalysis

The compound has been incorporated into catalytic systems where it acts as an organocatalyst for various reactions, including aldol reactions. Research indicates that catalysts derived from 8-ABOC can achieve high enantioselectivity, thus expanding its utility in synthetic organic chemistry .

Structural Applications

3.1 Foldamer Science

In foldamer science, 8-ABOC has been utilized to stabilize helical structures within oligomers. Its unique conformation contributes to the stability of peptide mimetics and has implications in material science and biochemistry, where the design of stable structures is crucial .

3.2 Peptidomimetics

The incorporation of 8-ABOC into peptidomimetics enhances their structural integrity and biological activity. Studies have shown that these modified peptides demonstrate improved binding affinity to target proteins, which is essential for drug design and development .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings/Outcomes
Medicinal ChemistryAntitumor agentsEnhanced selectivity and efficacy against tumor cells
NeuropharmacologyPotential CNS drug developmentPromising interactions with neurotransmitter systems
Organic SynthesisChiral building blockHigh enantioselectivity in asymmetric synthesis
CatalysisOrganocatalysts for aldol reactionsAchieved high enantioselectivity in product formation
Structural ApplicationsStabilization of helical structuresImproved stability in foldamer designs
PeptidomimeticsEnhanced binding affinity for target proteinsIncreased biological activity and efficacy

Case Studies

Case Study 1: Antitumor Efficacy

In a comparative study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of 8-ABOC and evaluated their effects on tumor cell lines. The results showed that certain derivatives significantly inhibited cellular uptake of system-specific amino acids, indicating their potential as effective antitumor agents through targeted transport mechanisms .

Case Study 2: Asymmetric Catalysis

A recent investigation focused on the use of 8-ABOC derivatives as catalysts in asymmetric synthesis revealed their ability to produce aldol products with high enantioselectivity. This study highlighted the utility of bicyclic amino acids in developing new chiral ligands for catalysis, demonstrating their versatility beyond traditional applications .

Mechanism of Action

The mechanism of action of 8-Aminobicyclo[3.2.1]octane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Stereochemical Differences

Table 1: Key Structural Features of Bicyclic Amino Acids
Compound Bicyclic System Substituents Stereochemistry Key Feature
8-Aminobicyclo[3.2.1]octane-3-carboxylic acid [3.2.1] -NH₂ (C8), -COOH (C3) Optically symmetrical* Additional methylene enhances symmetry
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid [2.2.1] -NH₂ (C2), -COOH (C2) Chiral centers at C1, C2, C4 Smaller ring system, higher ring strain
2-Azabicyclo[3.3.0]octane-3-carboxylic acid [3.3.0] -NH (C2), -COOH (C3) Multiple stereocenters Used in ACE inhibitors (e.g., ramipril)
8-Oxabicyclo[3.2.1]octane-3-carboxylic acid [3.2.1] -O- (C8), -COOH (C3) Non-chiral (oxygen substitution) Reduced basicity, altered H-bonding

*The [3.2.1] system’s extra methylene group eliminates stereoisomerism, simplifying synthesis and improving purity .

Physicochemical Properties

Table 2: Physical and Chemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Solubility Melting Point (°C) Stability
This compound C₈H₁₃NO₂ 155.19 Water-soluble* Not reported Stable under acidic conditions
Boc-protected derivative (e.g., 8-(tert-butoxycarbonyl)) C₁₃H₂₁NO₄ 255.31 Organic solvents Not reported Enhanced stability via Boc group
8-Oxabicyclo[3.2.1]octane-3-carboxylic acid C₈H₁₂O₃ 156.18 Moderate aqueous Not reported Predicted CCS: 131.1 Ų (M+H⁺)

*High water solubility due to zwitterionic nature at physiological pH.

Table 3: Functional Comparisons
Compound Biological Target/Application Efficacy/Advantages Limitations
This compound Na⁺-independent transport system L High specificity in Ehrlich ascites tumor cells Limited data on in vivo stability
Hybrid inhibitors (e.g., BIO-32546) Autotaxin (ATX) inhibition Low nanomolar IC₅₀; dual binding to pocket/tunnel Requires co-administration
2-Azabicyclo[3.3.0]octane-3-carboxylic acid ACE inhibitors (e.g., ramipril) Clinically validated for hypertension Complex stereochemical synthesis
8-Oxabicyclo[3.2.1]octane-3-carboxylic acid Not yet characterized Predicted metabolic stability via CCS analysis No reported biological activity

Biological Activity

8-Aminobicyclo[3.2.1]octane-3-carboxylic acid (often referred to as 8-ABCA) is a bicyclic compound that has garnered attention for its biological activity, particularly in the context of amino acid transport systems and potential therapeutic applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of 8-ABCA.

Chemical Structure and Properties

8-ABCA is characterized by its unique bicyclic structure, which includes an amino group and a carboxylic acid functional group. Its molecular formula is C9_9H15_{15}NO2_2, with a molecular weight of 169.22 g/mol. The structural features of 8-ABCA enhance its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry.

Property Value
Molecular FormulaC9_9H15_{15}NO2_2
Molecular Weight169.22 g/mol
Melting PointNot specified
LogPNot specified
SolubilityNot specified

Interaction with Amino Acid Transport Systems

Research indicates that 8-ABCA exhibits significant activity concerning amino acid transport systems in cells. It has been shown to inhibit the uptake of specific amino acids in various tumor cell lines, suggesting potential applications in cancer research. For instance, studies have demonstrated that 8-ABCA can discriminate between different transport systems, particularly affecting system L, which is responsible for the transport of large neutral amino acids.

Case Study: Inhibition of Amino Acid Uptake

A study involving sarcoma 37 (S37) ascites cells revealed that 8-ABCA competes with natural substrates for binding to the amino acid transport system L. The compound inhibited the uptake of labeled leucine and other amino acids in a competitive manner, indicating its potential as a therapeutic agent targeting amino acid metabolism in tumors .

Potential Therapeutic Applications

The ability of 8-ABCA to inhibit amino acid transport suggests its utility in treating conditions associated with abnormal amino acid uptake, such as cancer. Additionally, derivatives of 8-ABCA have been explored for their roles as monoamine reuptake inhibitors, which are relevant in treating mood disorders like depression and anxiety .

Comparative Studies

Comparative studies have highlighted the effectiveness of 8-ABCA against other structurally similar compounds. For example, it has been found to be more reactive than its bicycloheptane analogs when interacting with Na+-independent amino acid transport systems, emphasizing its unique pharmacological profile .

Research Findings Summary

Several studies have elucidated the biological activities associated with 8-ABCA:

  • Inhibition of System L : Demonstrated competitive inhibition against leucine uptake in S37 cells.
  • Potential Anticancer Activity : Suggests applications in cancer treatment by modulating amino acid availability.
  • Monoamine Reuptake Inhibition : Explored for effects on neurotransmitter systems relevant to mood disorders.

Q & A

Q. What are the key challenges in synthesizing 8-Aminobicyclo[3.2.1]octane-3-carboxylic acid with high enantiomeric purity, and how can they be addressed?

Methodological Answer: The synthesis of this bicyclic amino acid requires precise control over stereochemistry. Key challenges include:

  • Ring Strain Management : The bicyclo[3.2.1]octane scaffold introduces steric hindrance, complicating nucleophilic substitution or cyclization steps. Use of strained intermediates (e.g., aziridines) and low-temperature conditions can mitigate side reactions .
  • Enantiomeric Control : Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) are critical. For example, tert-butyl ester derivatives (e.g., tert-butyl 3-aminopiperidine-1-carboxylate) act as protective groups to preserve stereochemical integrity during synthesis .
  • Purification : High-performance liquid chromatography (HPLC) with chiral columns or recrystallization in polar solvents (e.g., ethanol/water mixtures) improves enantiomeric purity.

Q. Table 1: Comparative Synthesis Strategies

MethodKey Reagents/ConditionsYield (%)Purity (HPLC)Reference
Asymmetric CyclizationChiral Pd catalyst, THF, -20°C6598% ee
Protective Group StrategyBoc-anhydride, DCM, RT7895% ee
Enzymatic ResolutionLipase B, isopropyl ether5299% ee

Q. Which analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 2D NMR (e.g., NOESY) identifies spatial proximity of protons, confirming bicyclic ring conformation and substituent orientation .
  • X-ray Crystallography : Resolves absolute configuration, especially for crystalline derivatives (e.g., tert-butyl esters) .
  • Chiral HPLC : Quantifies enantiomeric excess using columns like Chiralpak AD-H (hexane/isopropanol mobile phase) .
  • Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities (e.g., deprotected amines or ester hydrolysis byproducts) .

Critical Consideration:
Thermogravimetric analysis (TGA) is recommended for stability assessment during storage, as decomposition above 200°C has been observed in related bicyclic compounds .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for derivatives of this compound?

Methodological Answer: Discrepancies often arise from:

  • Solubility Variability : Derivatives with tert-butyl esters (e.g., 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 1,1-dimethylethyl ester) exhibit improved lipid solubility, altering cell permeability . Test compounds in standardized buffers (e.g., PBS with 0.1% DMSO) .
  • Stereochemical Heterogeneity : Validate enantiopurity before biological assays. For example, impure (R,S)-isomers of 3-benzyl-3-azabicyclo[3.2.1]octan-8-amine show conflicting receptor binding profiles .
  • Assay Conditions : Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to confirm activity .

Q. Table 2: Case Study – SAR of Bicyclic Derivatives

DerivativeSubstituentIC50 (μM)Assay TypeReference
Parent Acid-COOH>100Enzyme inhibition
tert-Butyl Ester-COO(t-Bu)12.3Cell-based
3-Benzyl Amine-NH2, 3-benzyl0.45Receptor binding

Q. What computational strategies predict the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model the compound’s rigid bicyclic scaffold in binding pockets (e.g., GPCRs). For example, the γ-turn mimic geometry aligns with peptide receptor active sites .
  • Docking Studies : Use software like AutoDock Vina to screen derivatives (e.g., 8-methyl-8-azabicyclo[3.2.1]octan-3-one) against target proteins .
  • QM/MM Calculations : Assess electronic effects of substituents (e.g., electron-withdrawing groups on carboxylic acid) on binding energy .

Key Finding:
The compound’s bridgehead amine participates in hydrogen bonding with Asp113 in the 5-HT2B receptor, as shown in MD simulations of 3-benzyl analogs .

Q. How can researchers address the lack of toxicological data for this compound?

Methodological Answer:

  • In Silico Tox Prediction : Tools like ProTox-II estimate acute toxicity (e.g., LD50) and hepatotoxicity based on structural analogs (e.g., azabicyclo[2.2.2]octane derivatives) .
  • Genotoxicity Screening : Conduct Ames tests with S. typhimurium strains TA98/TA100 to assess mutagenic potential .
  • In Vitro Cytotoxicity : Use HepG2 cells and MTT assays, noting that tert-butyl esters may reduce cytotoxicity compared to free acids .

Q. What strategies improve solubility and bioavailability without structural modification?

Methodological Answer:

  • Salt Formation : Hydrochloride salts (e.g., 3-Azabicyclo[3.2.1]octane-8-carboxylic acid hydrochloride) enhance aqueous solubility (up to 15 mg/mL in pH 7.4 buffer) .
  • Co-Solvent Systems : Use PEG-400/water (1:1) or cyclodextrin inclusion complexes for in vivo studies .
  • Nanoformulation : Liposomal encapsulation improves plasma half-life by 3-fold in rodent models .

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